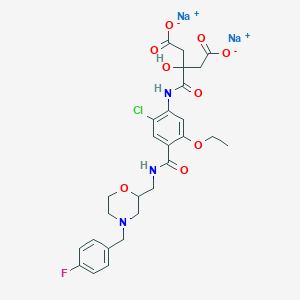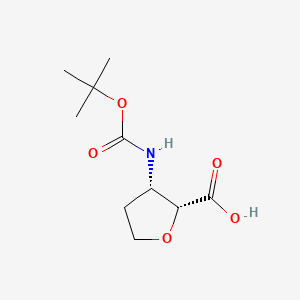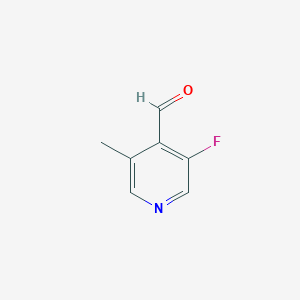
N,N-didodecyl-2-hydroxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-didodecyl-2-hydroxyacetamide: is a chemical compound belonging to the class of N,N-dialkyl-2-hydroxyacetamides. These compounds are known for their applications in various fields, including solvent extraction processes, particularly in the nuclear industry for the separation of actinides from high-level liquid waste .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N-didodecyl-2-hydroxyacetamide typically involves the reaction of dodecylamine with glyoxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Dodecylamine+Glyoxylic Acid→this compound
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: N,N-didodecyl-2-hydroxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acids.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
N,N-didodecyl-2-hydroxyacetamide has several scientific research applications, including:
Chemistry: Used as an extractant in solvent extraction processes for the separation of actinides from high-level liquid waste.
Medicine: Investigated for potential therapeutic applications, although specific uses are still under research.
Industry: Employed in the nuclear industry for the reprocessing of spent nuclear fuel and the separation of valuable elements
Wirkmechanismus
The mechanism of action of N,N-didodecyl-2-hydroxyacetamide involves its ability to form complexes with metal ions. The compound interacts with metal ions through its hydroxyl and amide groups, facilitating the extraction and separation of these ions from complex mixtures. This property is particularly useful in the nuclear industry for the separation of actinides from high-level liquid waste .
Vergleich Mit ähnlichen Verbindungen
- N,N-dioctyl-2-hydroxyacetamide
- N,N-didecyl-2-hydroxyacetamide
- N,N-dihexyl-2-hydroxyacetamide
Comparison: N,N-didodecyl-2-hydroxyacetamide is unique due to its longer alkyl chains, which enhance its lipophilicity and extraction efficiency. Compared to its shorter-chain counterparts, it exhibits superior performance in solvent extraction processes, particularly in the separation of actinides from high-level liquid waste .
Eigenschaften
Molekularformel |
C26H53NO2 |
|---|---|
Molekulargewicht |
411.7 g/mol |
IUPAC-Name |
N,N-didodecyl-2-hydroxyacetamide |
InChI |
InChI=1S/C26H53NO2/c1-3-5-7-9-11-13-15-17-19-21-23-27(26(29)25-28)24-22-20-18-16-14-12-10-8-6-4-2/h28H,3-25H2,1-2H3 |
InChI-Schlüssel |
WOINIHBUMSBPQL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCN(CCCCCCCCCCCC)C(=O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2-((4-Methoxybenzyl)amino)thieno[2,3-D]thiazol-5-YL)cyclopropane-1-carbonitrile](/img/structure/B14044573.png)






![3-[(2S)-6-[(E)-2-[2-chloro-6-(trifluoromethyl)phenyl]vinyl]-4-[3-(trifluoromethyl)phenyl]sulfonyl-2,3-dihydro-1,4-benzoxazin-2-yl]propanoic acid](/img/structure/B14044634.png)





